N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group via an oxyacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The starting material, 8-hydroxyquinoline, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the quinolin-8-yloxy intermediate.
Acetimidamide Formation: The intermediate is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to form the hexanoyloxy derivative.
Final Coupling: The hexanoyloxy derivative is coupled with an acetimidamide precursor under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(Hexanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its hexanoyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to molecular targets .
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] hexanoate |
InChI |
InChI=1S/C17H21N3O3/c1-2-3-4-10-16(21)23-20-15(18)12-22-14-9-5-7-13-8-6-11-19-17(13)14/h5-9,11H,2-4,10,12H2,1H3,(H2,18,20) |
InChI Key |
RNCDDAHGSGUFIY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCCCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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